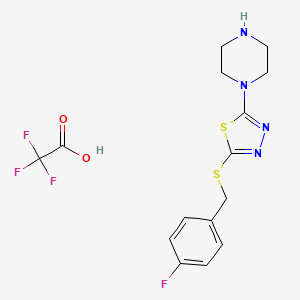
2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C15H16F4N4O2S2 and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
- A study by Başoğlu et al. (2013) focused on the synthesis of compounds including 1,3,4-thiadiazole and their biological activities. The compounds demonstrated antimicrobial, anti-lipase, and anti-urease activities, suggesting potential applications in treating infections and related disorders (Başoğlu et al., 2013).
Antimicrobial Properties of 1,3,4-Thiadiazole Derivatives
- Jadhav et al. (2017) synthesized derivatives of 1,3,4-thiadiazole, showing moderate to good antimicrobial activities against various bacterial strains. This indicates potential for developing new antimicrobial agents (Jadhav et al., 2017).
Novel Thiadiazole Amide Compounds with Antiviral and Antibacterial Activities
- Xia (2015) developed novel 1,3,4-thiadiazole amide compounds containing piperazine, displaying inhibitory effects on bacterial and viral pathogens, suggesting their use in developing new antiviral and antibacterial drugs (Xia, 2015).
Antibacterial Activities of Piperazine Derivatives
- Wu Qi (2014) synthesized piperazine derivatives that exhibited significant antibacterial activities, indicating potential applications in combating bacterial infections (Wu Qi, 2014).
Sparfloxacin Derivatives for Antibacterial and Antimycobacterial Activities
- Gurunani et al. (2022) explored sparfloxacin derivatives, which revealed moderate activities against certain bacteria, suggesting potential in developing treatments for bacterial infections (Gurunani et al., 2022).
DNA Binding Investigations and Anticancer Studies
- Farooqi et al. (2018) conducted DNA binding investigations with 1,3,4-thiadiazole derivatives, indicating significant potential as anti-cancer agents (Farooqi et al., 2018).
Mycobacterium tuberculosis GyrB Inhibitors
- Jeankumar et al. (2013) designed compounds inhibiting Mycobacterium tuberculosis, suggesting a role in developing new therapies for tuberculosis (Jeankumar et al., 2013).
Fluorine Substituted Benzothiazole Comprising Thiazole for Anti-Microbial Screening
- Jagtap et al. (2010) synthesized compounds with potential antimicrobial activities, highlighting the possibility of using these compounds in developing new antimicrobial agents (Jagtap et al., 2010).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-piperazin-1-yl-1,3,4-thiadiazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S2.C2HF3O2/c14-11-3-1-10(2-4-11)9-19-13-17-16-12(20-13)18-7-5-15-6-8-18;3-2(4,5)1(6)7/h1-4,15H,5-9H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKOZUKZYDWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)SCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)
![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
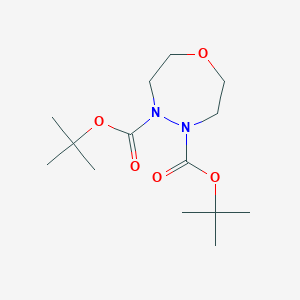
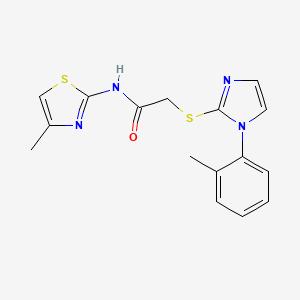
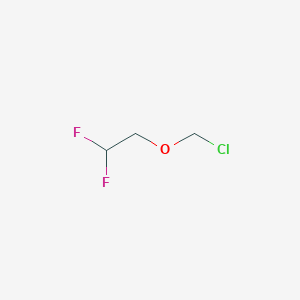
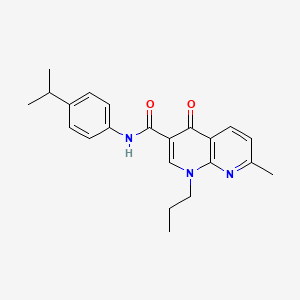
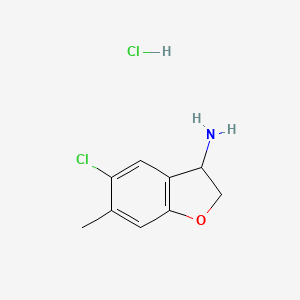
![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

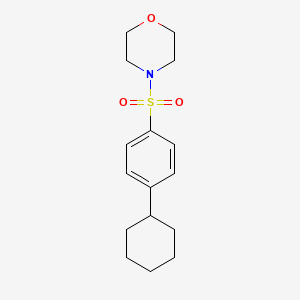
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)